physicochemical properties of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
physicochemical properties of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
Executive Summary 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (commonly referred to as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide ) represents a critical zwitterionic intermediate in the synthesis of fused heterocyclic therapeutics. As a functionalized scaffold, it serves as a "gateway" molecule, enabling regiospecific functionalization of the pyridine ring—specifically at the C-4 position—through nucleophilic activation. This guide analyzes its physicochemical behavior, spectral signatures, and role as a high-value synthon in kinase inhibitor discovery.
Part 1: Structural Architecture & Zwitterionic Nature
The nomenclature "7-ium-7-olate" explicitly describes the dipolar nature of the N-oxide bond. Unlike a standard covalent double bond (
Resonance and Tautomerism
The compound exists in a dynamic equilibrium dominated by the 1H-tautomer in the solid state, stabilized by intermolecular hydrogen bonding between the C3-amino group and the N7-oxide oxygen.
-
Dipolar Moment: The N-oxide introduces a strong dipole directed away from the ring, significantly increasing polarity compared to the parent pyrazolo[3,4-b]pyridine.
-
Electronic Effect: The N-oxide oxygen acts as an electron-donating group (EDG) via resonance (increasing electron density at C-2/C-4) but an electron-withdrawing group (EWG) via induction. This duality is exploited in synthetic functionalization.
Figure 1. Resonance contributions and tautomeric stability of the 7-ium-7-olate core.
Part 2: Physicochemical Properties
The physicochemical profile of the 7-oxide derivative differs markedly from its non-oxidized parent due to the charge separation.
Solubility Profile
The zwitterionic nature renders the compound sparingly soluble in non-polar organic solvents (Hexane, DCM) but highly soluble in polar aprotic solvents.
| Solvent | Solubility Rating | Mechanistic Insight |
| DMSO | High (>50 mg/mL) | Dipole-dipole stabilization of the N-oxide. |
| Methanol | Moderate | Hydrogen bonding with N-oxide oxygen. |
| Water | pH Dependent | Amphoteric: Soluble in dilute acid (protonation of NH2) or base. |
| DCM | Negligible | Lack of polarity to solvate the zwitterion. |
Thermal & Stability Data
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Melting Point: Predicted >250°C (with decomposition). The high crystal lattice energy, driven by electrostatic interactions between the
and centers, elevates the melting point significantly above the parent pyridine. -
LogP (Predicted): ~ -0.2 to -0.[1]7. The negative value confirms hydrophilicity, contrasting with the lipophilic parent (LogP ~1.2).
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Stability: Stable to air and moisture at room temperature. However, prolonged exposure to strong light may induce photorearrangement (e.g., to 1,3-oxazepines), a known pathway for heterocyclic N-oxides.
Part 3: Spectral Signature
Identification of the N-oxide requires careful analysis of NMR shifts, as the oxidation status dramatically alters the electronic environment of the pyridine ring.
Proton NMR ( H-NMR)
-
-Protons (C-6 Position): Typically observed at
8.2 - 8.5 ppm .-
Diagnostic Shift: Relative to the parent pyridine, the
-proton in the N-oxide is often deshielded due to the inductive effect of the positively charged nitrogen, despite the back-donation from oxygen.
-
-
-Protons (C-5 Position): Observed at
7.1 - 7.4 ppm . -
Amino Group: Broad singlet at
5.5 - 6.5 ppm (exchangeable with ).
Mass Spectrometry (MS)
-
Molecular Ion:
Da.[1] -
Fragmentation Pattern: A characteristic loss of 16 Da (
) is frequently observed in ESI-MS/MS, corresponding to the homolytic cleavage of the labile bond (deoxygenation).
Part 4: Synthetic Utility & Reactivity[2]
The 7-oxide moiety is rarely the final target; rather, it is a reactive handle . The N-oxide activates the pyridine ring toward nucleophilic attack, a transformation impossible on the neutral parent ring.
Deoxygenative Functionalization (The "Reissert-Henze" Logic)
The most common application is the conversion of the 7-oxide to a 4-chloro or 6-chloro derivative using phosphorus oxychloride (
-
Mechanism:
-
Activation: The N-oxide oxygen attacks the electrophilic phosphorus (
), forming a highly reactive intermediate. -
Addition: Chloride ion attacks the
or position (C-4 or C-6). -
Elimination: Loss of the phosphorylated oxygen restores aromaticity, yielding the chlorinated pyridine.
-
Figure 2.[2] Synthetic workflow converting the parent scaffold to the functionalized chloride via the 7-oxide intermediate.
Part 5: Experimental Protocols
Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine 7-oxide
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Reagents: 3-Amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Methanol/DCM.
-
Protocol:
-
Dissolve the parent pyrazolopyridine in a 1:1 mixture of MeOH/DCM.
-
Cool to 0°C and add mCPBA portion-wise over 30 minutes.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the solvent. The N-oxide often precipitates or can be crystallized from Ethanol/Ether. Note: The amino group is generally less nucleophilic than the pyridine nitrogen, minimizing N-oxidation of the amine.
-
Analytical Verification (Quality Control)
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TLC: Use highly polar eluent (e.g., 10% MeOH in DCM). The N-oxide will have a significantly lower
than the starting material. -
Visual Test: Ferric chloride test may be negative (unlike hydroxamic acids), but the compound should show strong UV absorption.
References
-
PubChem. (2025).[3][4] Compound Summary: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.[1] National Library of Medicine. Link
- Lynch, M. A., et al. (2002). Synthesis and elaboration of the pyrazolo[3,4-b]pyridine ring system. Journal of Heterocyclic Chemistry. (General reference for scaffold synthesis).
-
Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives. Tetrahedron Letters. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on N-oxide reactivity and Meisenheimer/Reissert mechanisms).
Sources
- 1. PubChemLite - 3-amino-1h-pyrazolo[3,4-b]pyridin-7-ium-7-olate (C6H6N4O) [pubchemlite.lcsb.uni.lu]
- 2. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methyl-1H-pyrazolo[3,4-b]pyridine | C7H7N3 | CID 10582825 - PubChem [pubchem.ncbi.nlm.nih.gov]
